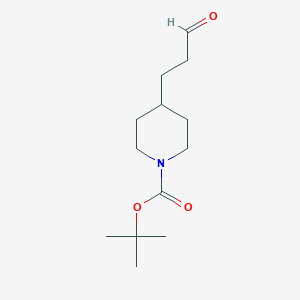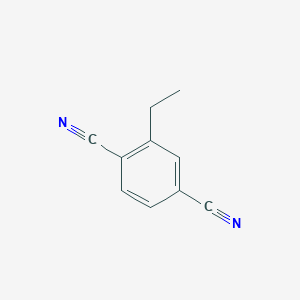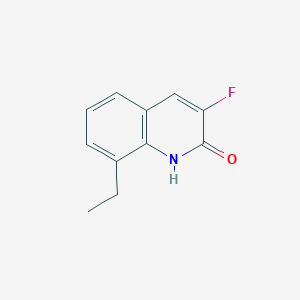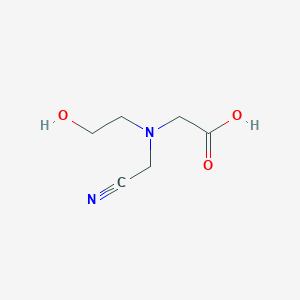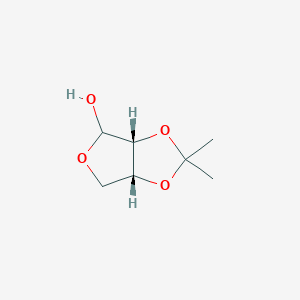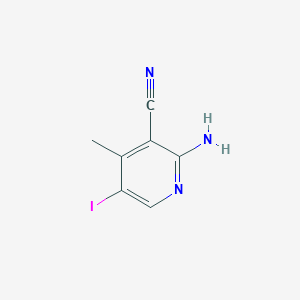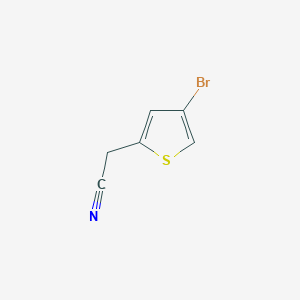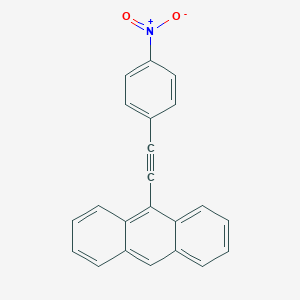
9-(4-Nitrophenylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Nitrophenylethynyl)anthracene, also known as NPEA, is a fluorescent dye that has been widely used in scientific research for its unique properties. NPEA is a derivative of anthracene and is commonly used as a fluorescent probe due to its high quantum yield and photostability.
作用機序
The mechanism of action of 9-(4-Nitrophenylethynyl)anthracene involves the absorption of light energy, which causes the molecule to transition to an excited state. The excited state is unstable and quickly returns to the ground state, releasing the absorbed energy as fluorescence. The fluorescence emission of 9-(4-Nitrophenylethynyl)anthracene can be influenced by the environment, such as pH, polarity, and temperature.
Biochemical and Physiological Effects:
9-(4-Nitrophenylethynyl)anthracene has been shown to have low toxicity and is not mutagenic or carcinogenic. It is rapidly cleared from the body and does not accumulate in tissues. 9-(4-Nitrophenylethynyl)anthracene has been used in live-cell imaging studies to visualize subcellular structures and protein localization.
実験室実験の利点と制限
9-(4-Nitrophenylethynyl)anthracene has several advantages for lab experiments, including its high quantum yield, photostability, and sensitivity to environmental changes. However, 9-(4-Nitrophenylethynyl)anthracene has limitations, such as its limited solubility in aqueous solutions and its sensitivity to pH changes.
将来の方向性
There are several future directions for the use of 9-(4-Nitrophenylethynyl)anthracene in scientific research. One direction is the development of new fluorescent probes based on the structure of 9-(4-Nitrophenylethynyl)anthracene. Another direction is the use of 9-(4-Nitrophenylethynyl)anthracene in the development of biosensors for medical and environmental applications. Additionally, 9-(4-Nitrophenylethynyl)anthracene can be used in the study of protein folding and aggregation, which is relevant to neurodegenerative diseases. Finally, the use of 9-(4-Nitrophenylethynyl)anthracene in combination with other fluorescent probes can provide new insights into complex biological systems.
Conclusion:
In conclusion, 9-(4-Nitrophenylethynyl)anthracene is a unique fluorescent dye that has been widely used in scientific research for its high quantum yield, photostability, and sensitivity to environmental changes. Its mechanism of action involves the absorption of light energy, which causes the molecule to transition to an excited state and release the absorbed energy as fluorescence. 9-(4-Nitrophenylethynyl)anthracene has low toxicity and has been used in live-cell imaging studies to visualize subcellular structures and protein localization. Its future directions include the development of new fluorescent probes, biosensors, and the study of protein folding and aggregation.
合成法
The synthesis of 9-(4-Nitrophenylethynyl)anthracene involves the reaction of 9-bromoanthracene with 4-nitrophenylacetylene in the presence of a palladium catalyst. The reaction yields 9-(4-Nitrophenylethynyl)anthracene as a yellow powder, which can be purified using column chromatography. The purity of 9-(4-Nitrophenylethynyl)anthracene can be confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.
科学的研究の応用
9-(4-Nitrophenylethynyl)anthracene has been widely used in scientific research as a fluorescent probe due to its unique properties. It has been used to study protein-protein interactions, DNA-protein interactions, and enzyme kinetics. 9-(4-Nitrophenylethynyl)anthracene has also been used to study the structure and dynamics of lipid bilayers and cell membranes. In addition, 9-(4-Nitrophenylethynyl)anthracene has been used as a sensor for environmental pollutants and as a diagnostic tool for cancer cells.
特性
CAS番号 |
170461-47-9 |
|---|---|
製品名 |
9-(4-Nitrophenylethynyl)anthracene |
分子式 |
C22H13NO2 |
分子量 |
323.3 g/mol |
IUPAC名 |
9-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-10,12-13,15H |
InChIキー |
STLIQNHVPOSJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
同義語 |
9-(4-Nitrophenylethynyl)anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






